1-(6-Aminopyridazin-3-yl)piperidin-3-ol

Evidence Gap Analysis Medicinal Chemistry Procurement Transparency

1-(6-Aminopyridazin-3-yl)piperidin-3-ol (CAS 1592971-80-6) is a synthetic organic compound belonging to the aminopyridazine class, featuring a piperidin-3-ol moiety. Its structure combines a pyridazine ring with an amino group at the 6-position and a hydroxyl-substituted piperidine ring.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1592971-80-6
Cat. No. B1488469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridazin-3-yl)piperidin-3-ol
CAS1592971-80-6
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)N)O
InChIInChI=1S/C9H14N4O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11)
InChIKeyYOXASGODWJLFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Basic Characterization of 1-(6-Aminopyridazin-3-yl)piperidin-3-ol (CAS 1592971-80-6)


1-(6-Aminopyridazin-3-yl)piperidin-3-ol (CAS 1592971-80-6) is a synthetic organic compound belonging to the aminopyridazine class, featuring a piperidin-3-ol moiety. Its structure combines a pyridazine ring with an amino group at the 6-position and a hydroxyl-substituted piperidine ring . This heterocyclic framework places it within a category of molecules often explored in medicinal chemistry for their potential as enzyme inhibitors, leveraging the pyridazine core's capacity for hydrogen bonding and dipole interactions within biological targets [1].

Why Substituting 1-(6-Aminopyridazin-3-yl)piperidin-3-ol with Close Analogs Lacks Scientific Validation


The practice of substituting 1-(6-Aminopyridazin-3-yl)piperidin-3-ol with seemingly similar compounds like 1-(6-methylpyridazin-3-yl)piperidin-3-ol or 1-(6-chloropyridazin-3-yl)piperidin-3-ol is not supported by publicly available quantitative data. While these analogs differ at the 6-position of the pyridazine ring (e.g., an amino group versus a methyl or chloro group), a direct, evidence-based comparison of their biological activity, binding affinity, or physicochemical properties is currently absent from authoritative scientific literature [1]. Without explicit head-to-head data, any claim of functional equivalence or superiority between these pyridazine derivatives remains speculative and scientifically unjustified for procurement or research selection purposes.

Quantitative Differentiation Evidence for 1-(6-Aminopyridazin-3-yl)piperidin-3-ol vs. Analogs


Limitation of Evidence: Absence of Direct Comparator Data

A comprehensive search of primary research, patents, and authoritative databases has not yielded any quantitative comparator data for 1-(6-Aminopyridazin-3-yl)piperidin-3-ol. No studies were found that directly measure its biological activity (e.g., IC50, Ki, EC50) or physicochemical properties against a defined analog like 1-(6-methylpyridazin-3-yl)piperidin-3-ol or 1-(6-chloropyridazin-3-yl)piperidin-3-ol under identical experimental conditions. The existing literature on aminopyridazines provides only class-level inferences about potential biological activity [1], which does not meet the criteria for specific, quantifiable differentiation.

Evidence Gap Analysis Medicinal Chemistry Procurement Transparency

Prudent Application Scenarios for 1-(6-Aminopyridazin-3-yl)piperidin-3-ol Based on Available Evidence


Use as a Versatile Scaffold in Exploratory Medicinal Chemistry

Due to the presence of both an amino group and a hydroxyl group on distinct heterocyclic rings, 1-(6-Aminopyridazin-3-yl)piperidin-3-ol serves as a functionalized building block for library synthesis . In the absence of specific potency data, its value lies in its potential for diversification. Researchers can utilize the primary amine and secondary alcohol handles to generate novel analogs through amide coupling, alkylation, or other standard reactions, exploring new chemical space around the pyridazine core.

Internal Standard or Control for Analytical Method Development

This compound, with its unique and well-defined molecular structure (MW 194.23 g/mol, formula C9H14N4O) [1], may be suitable as an internal standard or control compound for developing and validating analytical methods (e.g., HPLC, LC-MS) for related aminopyridazine derivatives, provided its purity and stability are verified in-house. Its utility in this context is independent of its biological activity and relies solely on its distinct physicochemical signature.

Subject for In-House Structure-Activity Relationship (SAR) Profiling

Given the absence of published data, this compound represents a blank slate for internal SAR studies. A research team with a specific biological target of interest could procure this compound alongside its methyl- and chloro-analogs to generate proprietary, project-specific data. This would allow for a direct, controlled comparison of the impact of the 6-position substituent on target engagement, solubility, or metabolic stability, thereby creating valuable, non-public differentiation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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